10-Hydroxydec-8-ynoic acid
Description
Overview of Alkyne-Containing Fatty Acids in Biological Systems
A unique subclass of unsaturated fatty acids is the alkyne-containing or acetylenic fatty acids, also known as ethynoic acids. gerli.com These molecules are characterized by the presence of one or more carbon-carbon triple bonds in their structure. gerli.com While a vast number of acetylenic fatty acids have been created through chemical synthesis, their natural occurrence is less common compared to their alkene-containing counterparts. gerli.com
Naturally occurring acetylenic fatty acids have been identified in various organisms, including certain tropical plants, fungi, and marine sponges. gerli.com For instance, tariric acid (6-octadecynoic acid) was one of the first acetylenic fatty acids to be discovered, isolated from the seed fat of plants from the Picramnia genus. gerli.com Another example is crepenynic acid (9-octadecen-12-ynoic acid), which is found in the seeds of Crepis foetida. gerli.com Some of these compounds have demonstrated interesting biological activities, including antimicrobial and antifungal properties. researchgate.net
Rationale for Investigating Novel Bioactive Lipid Compounds
The study of novel bioactive lipid compounds is a burgeoning field of research, driven by their diverse and critical roles in health and disease. biomolther.orgnih.gov Bioactive lipids are signaling molecules that are involved in a wide array of cellular functions, including inflammation, immune responses, cell growth, and metabolism. rndsystems.com The investigation of new lipid structures is essential for several reasons:
Discovery of New Biological Pathways: Uncovering novel lipid molecules can lead to the identification of previously unknown metabolic and signaling pathways.
Therapeutic Potential: Many bioactive lipids have shown promise as therapeutic agents for a range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer. biomolther.org
Understanding Disease Mechanisms: Dysregulation of lipid metabolism is often associated with various diseases. Studying novel lipids can provide deeper insights into the molecular basis of these pathologies. nih.gov
Development of Research Tools: Unique lipid structures can be utilized as chemical probes to study enzymatic processes and cellular functions.
The exploration of rare or synthetically accessible fatty acids, such as those containing alkyne groups, offers the potential to discover compounds with unique biological activities and mechanisms of action.
Definition and Structural Context of 10-Hydroxydec-8-ynoic Acid
This compound is a specific fatty acid that is defined by a ten-carbon chain (a decanoic acid derivative). Its structure is characterized by two key functional groups: a hydroxyl (-OH) group at the 10th carbon atom and a carbon-carbon triple bond (an alkyne group) between the 8th and 9th carbon atoms.
To date, specific research on the natural occurrence, biosynthesis, and biological activity of this compound is exceptionally limited in publicly available scientific literature. Its existence is noted primarily in chemical supplier catalogs, which provide basic chemical and physical properties. chemsrc.com
The structural characteristics of this compound place it within the class of hydroxy acetylenic fatty acids. The presence of both a hydroxyl group and a triple bond suggests that it may possess unique chemical reactivity and biological properties, warranting further scientific investigation.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Common Name | 10-HYDROXY-8-DECYNOIC ACID | chemsrc.com |
| CAS Number | 92016-00-7 | chemsrc.com |
| Molecular Formula | C10H16O3 | chemsrc.com |
| Molecular Weight | 184.23200 g/mol | chemsrc.com |
| Exact Mass | 184.11000 | chemsrc.com |
| PSA (Polar Surface Area) | 57.53000 | chemsrc.com |
| LogP | 1.40730 | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
92016-00-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
10-hydroxydec-8-ynoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-4,6,8-9H2,(H,12,13) |
InChI Key |
UKPVUZWEVBZTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC#CCO |
Origin of Product |
United States |
Discovery, Natural Occurrence, and Contextual Isolation of 10 Hydroxydec 8 Ynoic Acid
Structural Isomerism and Functional Group Position
Structural isomers are molecules that share the same molecular formula but have different structural formulas. This can manifest as variations in the carbon skeleton (chain isomerism), the location of a functional group (positional isomerism), or the functional group itself (functional group isomerism).
(E)-10-Hydroxydec-8-enoic acid belongs to a class of compounds known as medium-chain hydroxy acids. hmdb.ca Its structure is characterized by a ten-carbon chain, a carboxylic acid group at one end (C1), a hydroxyl (-OH) group at the other end (C10), and a carbon-carbon double bond between carbons 8 and 9. The "(E)" designation refers to the stereochemistry at this double bond, indicating that the substituent groups are on opposite sides.
The position of the hydroxyl group and the double bond are critical for its identity. Any change in their location results in a different positional isomer. For instance, moving the double bond would create isomers like 10-hydroxydec-2-enoic acid or 10-hydroxydec-9-enoic acid. Likewise, shifting the hydroxyl group would result in isomers such as 9-hydroxydec-8-enoic acid. The specific biological activities of hydroxy fatty acids are often dependent on the precise location of these functional groups. ualberta.canih.gov
Comparative Analysis with 10-Hydroxy-2-Decenoic Acid (10-HDA)
A prominent and well-studied structural isomer of (E)-10-Hydroxydec-8-enoic acid is (E)-10-Hydroxy-2-decenoic acid, commonly known as 10-HDA or Queen Bee Acid. chem960.commedchemexpress.com A comparison highlights their distinct natural origins and structural differences.
Natural Occurrence: The most significant difference lies in their primary natural sources. While (E)-10-Hydroxydec-8-enoic acid is associated with fungi like Craterellus and Clitocybe species, 10-HDA is famously the major lipid component of royal jelly, a secretion from honeybees. nih.govuni-bremen.demedchemexpress.com 10-HDA is a key marker for the quality and authenticity of royal jelly. chem960.com
Structural Differences: Both molecules share the same molecular formula (C₁₀H₁₈O₃) and possess a ten-carbon backbone with a hydroxyl group at C10 and a carboxylic acid at C1. nih.govnih.gov The key distinction is the position of the double bond. In (E)-10-Hydroxydec-8-enoic acid, the double bond is located between C8 and C9. In 10-HDA, the double bond is situated between C2 and C3. nih.gov This difference in the placement of the double bond makes them positional isomers and influences their chemical properties and biological roles.
Table 1: Comparison of (E)-10-Hydroxydec-8-enoic Acid and 10-Hydroxy-2-decenoic Acid (10-HDA)
| Feature | (E)-10-Hydroxydec-8-enoic Acid | 10-Hydroxy-2-decenoic Acid (10-HDA) |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₃ nih.gov | C₁₀H₁₈O₃ nih.govbiosynth.com |
| Molar Mass | 186.25 g/mol nih.gov | 186.25 g/mol nih.govbiosynth.com |
| Common Name | - | Queen Bee Acid chem960.commedchemexpress.com |
| Primary Natural Source | Fungi (Craterellus tubaeformis, Clitocybe nebularis) nih.govuni-bremen.de | Royal Jelly (from honeybees) medchemexpress.com |
| Position of Double Bond | C8-C9 nih.gov | C2-C3 nih.gov |
| Position of Hydroxyl Group | C10 nih.gov | C10 nih.gov |
| IUPAC Name | (E)-10-hydroxydec-8-enoic acid nih.gov | (E)-10-hydroxydec-2-enoic acid nih.gov |
Biosynthetic Hypotheses and Pathways for 10 Hydroxydec 8 Ynoic Acid
Proposed Biogenesis in Microorganisms and Eukaryotic Systems
The biosynthesis of a modified fatty acid like 10-hydroxydec-8-ynoic acid is anticipated to follow a conserved logic across different biological systems, starting from fundamental building blocks and undergoing a series of modifications to achieve its final form.
Speculative Origin from Acetyl-CoA Precursors
The carbon backbone of this compound is almost certainly derived from acetyl-coenzyme A (acetyl-CoA), a central hub in cellular metabolism. nih.govwikipedia.orgagriculturejournals.czjax.orgnih.gov In both prokaryotic and eukaryotic organisms, the de novo synthesis of fatty acids commences with the carboxylation of acetyl-CoA to malonyl-CoA. agriculturejournals.czresearchgate.netdroracle.ai These initial building blocks then enter a cyclical series of reactions catalyzed by the fatty acid synthase (FAS) complex. agriculturejournals.czresearchgate.net
This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). researchgate.netresearchgate.net For a C10 fatty acid, this cycle of condensation, reduction, dehydration, and a second reduction would be repeated four times. The resulting saturated 10-carbon fatty acid, decanoic acid, attached to an ACP or as a CoA ester, would then be the primary substrate for subsequent modifications, including desaturation and hydroxylation.
Role of Desaturases and Elongases in Alkyne Formation
The introduction of the characteristic triple bond at the C-8 position is the most distinctive feature of this compound's biosynthesis. This transformation is believed to be catalyzed by a specialized class of enzymes known as fatty acid acetylenases. researchgate.netnih.govnih.govusask.ca These enzymes are often part of the membrane-bound fatty acid desaturase (FAD) superfamily, particularly the FAD2-like family, which typically introduces double bonds into fatty acids. usask.caplantae.orgusask.ca
The formation of the alkyne is hypothesized to occur via a two-step oxidative dehydrogenation of a pre-existing double bond. researchgate.netnih.gov In this speculative pathway for this compound, a standard desaturase would first introduce a double bond into the C10 acyl chain, likely at the Δ8 position, to form dec-8-enoic acid. Subsequently, an acetylenase would act on this alkene intermediate to forge the triple bond. acs.org The electrons required for these desaturation reactions are typically transferred from NAD(P)H via an electron transport chain involving cytochrome b5 and cytochrome b5 reductase.
While elongases are crucial for the synthesis of very-long-chain fatty acids, their direct role in the formation of a C10 compound like this compound from acetyl-CoA is primarily in the initial chain-building process by the FAS, rather than subsequent modifications. researchgate.netagriculturejournals.cz
Enzymatic Machinery Involved in Carbon Chain Elongation and Hydroxylation
The construction of this compound necessitates a coordinated effort of several key enzymes to first build the carbon backbone and then introduce the specific functional groups.
The initial elongation of the carbon chain from acetyl-CoA to a 10-carbon saturated fatty acid is carried out by the multi-enzyme Fatty Acid Synthase (FAS) complex. agriculturejournals.czresearchgate.net Following the creation of the decanoyl-CoA or decanoyl-ACP, the process of desaturation and hydroxylation would commence.
The introduction of the triple bond is a critical step, likely catalyzed by a bifunctional desaturase/acetylenase . An example of such an enzyme is TtuB from Teredinibacter turnerae, which has been shown to act on a C10 fatty acyl substrate, first introducing a double bond and then a triple bond. nih.gov This provides a strong model for the kind of enzymatic activity required to produce the dec-8-ynoic acid intermediate.
The final step in the proposed pathway is the hydroxylation at the C-10 position. This ω-hydroxylation is commonly catalyzed by cytochrome P450 monooxygenases (CYPs) . wikipedia.org In the biosynthesis of the related compound 10-hydroxy-2-decenoic acid (10-HDA) in honeybees, specific CYP enzymes have been implicated in this terminal hydroxylation step. nih.govmdpi.com It is plausible that a similar CYP-dependent hydroxylase is responsible for the formation of this compound.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Well-Studied Examples in Related Pathways |
| Fatty Acid Synthase (FAS) | De novo synthesis of the 10-carbon saturated fatty acid backbone from acetyl-CoA and malonyl-CoA. | Universal in fatty acid biosynthesis. agriculturejournals.czresearchgate.net |
| Fatty Acid Desaturase | Introduction of a double bond at the C-8 position of the C10 acyl chain to form an alkene intermediate. | FAD2 family enzymes in plants and other eukaryotes. plantae.orgusask.ca |
| Fatty Acid Acetylenase | Oxidation of the C-8 double bond to form the characteristic C-8 triple bond (alkyne). | Crep1 in Crepis alpina, TtuB in Teredinibacter turnerae. usask.canih.gov |
| Cytochrome P450 Hydroxylase | Addition of a hydroxyl group at the terminal C-10 position (ω-hydroxylation). | CYP family enzymes in honeybee 10-HDA biosynthesis. nih.govmdpi.com |
Genetic and Transcriptomic Studies of Putative Biosynthetic Genes
While no specific genetic or transcriptomic studies have been conducted on this compound, research into related compounds provides a framework for identifying candidate genes. The biosynthesis of polyacetylenes in plants like carrot (Daucus carota) has been linked to genes encoding for FAD2-like enzymes. plantae.org By mining the genome for FAD2-related genes and correlating their expression profiles with the accumulation of polyacetylenes, researchers have successfully identified key biosynthetic genes. plantae.org
Similarly, studies on the biosynthesis of 10-HDA in honeybees have utilized transcriptomic analyses of the mandibular glands, the site of its synthesis. nih.gov These studies have identified differentially expressed genes involved in fatty acid metabolism, including FAS, desaturases, and cytochrome P450s, that are upregulated during periods of high 10-HDA production. nih.govmdpi.com
Future research aimed at elucidating the biosynthesis of this compound would likely involve:
Genome Mining: Searching the genome of a producing organism for homologs of known fatty acid desaturases, acetylenases, and cytochrome P450 hydroxylases.
Transcriptomic Analysis: Comparing the gene expression profiles of the organism under conditions of high and low production of the compound to identify upregulated candidate genes.
Heterologous Expression: Expressing the candidate genes in a host organism that does not naturally produce the compound (e.g., yeast or E. coli) to confirm their enzymatic function.
Gene Knockout/Silencing: Inactivating the candidate genes in the native organism to observe the effect on the production of this compound.
| Gene Family | Putative Role in this compound Biosynthesis | Evidence from Related Compound Studies |
| FAS | Encodes the fatty acid synthase complex for building the C10 backbone. | Upregulated in honeybee mandibular glands during 10-HDA synthesis. nih.gov |
| FAD2-like | Encodes desaturases and acetylenases for alkyne bond formation. | Implicated in polyacetylene biosynthesis in various plants. usask.caplantae.org |
| CYP | Encodes cytochrome P450 enzymes for terminal hydroxylation. | Specific CYPs linked to ω-hydroxylation in 10-HDA biosynthesis. nih.govmdpi.com |
Chemical Synthesis Strategies for 10 Hydroxydec 8 Ynoic Acid and Its Derivatives
De Novo Synthetic Routes for Alkyne Introduction
De novo synthesis, or the synthesis from simple, commercially available starting materials, offers a high degree of flexibility in designing the target molecule. For 10-hydroxydec-8-ynoic acid, this approach allows for the precise placement of the hydroxyl, alkyne, and carboxylic acid functionalities.
A key challenge in the synthesis of this compound is the differential protection of the terminal hydroxyl and carboxylic acid groups, or their precursors, to avoid unwanted side reactions. A common strategy involves starting with a bifunctional building block that can be elaborated at both ends.
One potential route starts with a diol, such as 1,8-octanediol (B150283). acgpubs.orgresearchgate.net The selective protection of one hydroxyl group, for instance, as a tetrahydropyranyl (THP) ether or a silyl (B83357) ether, allows for the oxidation of the other hydroxyl group to an aldehyde. This aldehyde can then undergo a Corey-Fuchs reaction or a Seyferth-Gilbert homologation to introduce the terminal alkyne. Subsequent deprotection of the alcohol and oxidation would yield the desired carboxylic acid.
Alternatively, a starting material containing a carboxylic acid and a halide, such as 6-bromohexanoic acid, could be utilized. The carboxylic acid would first be protected as an ester. The halide can then be displaced by an acetylide anion, such as the lithium salt of a protected propargyl alcohol, to introduce the alkyne and the hydroxyl-bearing portion of the molecule. Final deprotection of the alcohol and saponification of the ester would yield the target compound.
A variety of synthetic methods have been reported for the related compound, (E)-10-hydroxy-2-decenoic acid (10-HDA), which can be adapted. acgpubs.orgresearchgate.net For instance, a one-pot tandem oxidation-Wittig process starting from 1,8-octanediol has been developed for the synthesis of the ethyl ester of 10-HDA. acgpubs.org A similar strategy could be envisioned where the Wittig reaction is replaced with a reaction to introduce the alkyne.
| Starting Material | Key Reactions | Advantages | Potential Challenges |
| 1,8-Octanediol | Monoprotection, Oxidation, Alkyne formation (e.g., Corey-Fuchs), Deprotection, Oxidation | Readily available starting material. | Multiple protection/deprotection steps required. |
| 6-Bromohexanoic Acid | Esterification, Nucleophilic substitution with protected propargyl alcohol anion, Deprotection, Saponification | Direct introduction of the carbon backbone. | Requires careful control of reaction conditions to avoid elimination. |
| 10-Undecynoic Acid | Ozonolysis, Reduction, Chain extension | Utilizes a commercially available alkynoic acid. researchgate.net | Ozonolysis can be non-selective if other double bonds are present. |
This table is generated based on established synthetic principles and adaptations from syntheses of related molecules.
While the alkyne in this compound does not have stereoisomers, the synthesis of derivatives with additional sites of unsaturation may require stereoselective methods. For instance, the synthesis of an enyne derivative would necessitate control over the geometry of the double bond.
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective formation of double bonds. acgpubs.orgresearchgate.net By choosing the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) reagent and reaction conditions, either the (E) or (Z) isomer of an α,β-unsaturated ester can be selectively formed. This ester can then be carried through the synthetic sequence.
For example, in the synthesis of 10-HDA, the Wittig or Horner-Wittig olefination of 8-hydroxyoctanal (B1654321) or a protected version thereof is a common strategy to introduce the (E)-double bond. acgpubs.orgresearchgate.net A similar approach could be used to construct a larger carbon skeleton containing a stereodefined double bond before the introduction of the alkyne.
The Doebner-Knoevenagel condensation is another valuable method for the stereoselective synthesis of α,β-unsaturated acids. researchgate.net This reaction between an aldehyde and malonic acid, often catalyzed by pyridine (B92270) or piperidine, typically yields the (E)-isomer with high selectivity. researchgate.netsci-hub.se
| Reaction | Reagents | Stereoselectivity | Reference |
| Wittig Reaction | Phosphonium ylide | Generally Z-selective with non-stabilized ylides, E-selective with stabilized ylides. | acgpubs.orgresearchgate.net |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Generally E-selective. | researchgate.net |
| Doebner-Knoevenagel Condensation | Malonic acid, base (e.g., pyridine) | Typically E-selective. | researchgate.net |
This table summarizes common stereoselective reactions applicable to the synthesis of unsaturated fatty acids.
Semisynthetic Approaches from Related Fatty Acid Precursors
Semisynthesis, which starts from a naturally occurring and structurally related compound, can often be a more efficient route to the target molecule. For this compound, a plausible precursor is oleic acid, an abundant 18-carbon monounsaturated fatty acid. researchgate.netresearchgate.net
A potential semisynthetic route from oleic acid could involve the following steps:
Oxidative Cleavage: The double bond of oleic acid can be cleaved using ozonolysis or other strong oxidizing agents to yield two shorter-chain fragments: nonanal (B32974) and azelaic acid monomethyl ester (after an oxidative workup and esterification).
Functional Group Manipulation: The nonanal fragment can be reduced to 1-nonanol.
Introduction of the Alkyne: The terminal methyl group of 1-nonanol would need to be functionalized to introduce the alkyne. This is a non-trivial transformation and may involve radical halogenation followed by elimination and subsequent reactions to form the terminal alkyne. A more plausible approach would be to use the azelaic acid fragment. The aldehyde group of the cleaved product can be converted to a terminal alkyne.
Chain Elongation and Functionalization: The resulting alkynyl fragment can then be coupled with a suitable C2-building block that contains a protected hydroxyl group.
While a direct semisynthesis of this compound from oleic acid is not prominently described, the synthesis of related compounds like 10-hydroxy-2-decenoic acid has been achieved from oleic acid, demonstrating the feasibility of this general approach. researchgate.net
Another potential precursor is ricinoleic acid (12-hydroxy-9-octadecenoic acid). Oxidative cleavage of the double bond would yield fragments that could be chemically modified to afford the target structure.
| Precursor | Key Transformation | Advantages | Potential Challenges |
| Oleic Acid | Oxidative cleavage (Ozonolysis) | Abundant and inexpensive starting material. | Requires multiple steps of functional group interconversion. |
| Ricinoleic Acid | Oxidative cleavage (Ozonolysis) | Already contains a hydroxyl group. | The position of the hydroxyl group needs to be considered in the synthetic planning. |
| 10-Undecenoic Acid | Chain shortening and functionalization | Contains a terminal double bond that can be converted to an alkyne. | Requires precise control of chain cleavage. |
This table outlines potential semisynthetic strategies from common fatty acid precursors.
Development of Efficient and Scalable Synthetic Methodologies
For any synthetic route to be practically useful, it must be efficient and scalable. This involves minimizing the number of synthetic steps, using readily available and inexpensive reagents, and ensuring that the reactions can be safely performed on a large scale.
Recent research on the synthesis of related hydroxy fatty acids has focused on developing more sustainable and scalable methods. researchgate.net For example, the use of metal-free catalytic systems, such as TEMPO-catalyzed oxidations, for the conversion of alcohols to aldehydes is a step towards greener chemistry. researchgate.net
Furthermore, biosynthetic and biocatalytic methods are emerging as powerful alternatives to traditional chemical synthesis. qu.edu.qanih.govnih.gov Engineered microorganisms can be used to produce specific fatty acids with high selectivity, often under milder reaction conditions and with less environmental impact. qu.edu.qanih.gov While a specific biosynthetic pathway for this compound may not be established, the principles of fatty acid biosynthesis and modification by enzymes like desaturases and hydroxylases could be harnessed for its production. mdpi.com
Future efforts in this area will likely focus on the integration of chemical and biological methods to develop highly efficient and sustainable routes to this compound and its derivatives.
Advanced Analytical Methodologies for Detection and Quantification of 10 Hydroxydec 8 Ynoic Acid
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating 10-Hydroxydec-8-ynoic acid from biological or chemical samples. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the desired sensitivity and the complexity of the sample matrix.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govthepharmajournal.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase volatility and thermal stability. researchgate.net This typically involves converting the carboxylic acid and hydroxyl functional groups into less polar and more volatile esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives.
Once derivatized, the compound can be separated from other sample components on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" for identification. For the TMS derivative of this compound, characteristic fragments would be expected from cleavage at specific points in the carbon chain and the loss of the TMS groups.
Table 1: Predicted GC-MS Parameters and Key Mass Fragments for Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms or similar non-polar capillary column |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Predicted Molecular Ion (M+) of Di-TMS Derivative | m/z 328 |
| Key Predicted Fragments (m/z) | 313 (M-15, loss of CH₃), 238 (M-90, loss of TMSOH), 171, 147 (TMS-related ions), fragments from cleavage alpha to the silylated ether and ester groups. |
High-Performance Liquid Chromatography (HPLC) is often preferred for analyzing fatty acids as it typically does not require derivatization, thus avoiding potential sample loss and side reactions. apiservices.biz The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. apiservices.biz
In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol (B129727) with an acid modifier like phosphoric acid or formic acid). apiservices.biz The compound is retained on the column and then eluted by gradually increasing the organic solvent concentration in the mobile phase.
The choice of detector is critical. The isolated alkyne and carboxyl groups in this compound are poor chromophores, leading to low sensitivity with standard Ultraviolet-Visible (UV-Vis) detectors, especially compared to conjugated systems like that in 10-hydroxy-2-decenoic acid which absorbs strongly around 215 nm. apiservices.biz Therefore, more universal or specific detectors are preferred:
Mass Spectrometry (LC-MS): This is the most powerful detector, providing both high sensitivity and structural information.
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes that lack a UV chromophore.
Charged Aerosol Detector (CAD): Offers near-universal response for non-volatile analytes, often with better sensitivity than ELSD.
Table 2: Typical HPLC Conditions for Analysis of Hydroxy Fatty Acids
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) |
| Injection Volume | 5 - 20 µL |
Source: Adapted from typical conditions for similar fatty acids. apiservices.bizresearchgate.net
Mass Spectrometry-Based Metabolomics for Trace Analysis
Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. researchgate.net Mass spectrometry-based metabolomics is an ideal approach for discovering and quantifying novel or low-abundance lipids like this compound in complex biological samples. nih.gov
The typical workflow combines liquid chromatography for separation with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, for detection. This approach allows for:
Untargeted Analysis: Screening a sample for thousands of molecular features simultaneously to identify unknown compounds or biomarkers. nih.gov
Accurate Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio, which can be used to determine the elemental formula of the parent ion (e.g., C₁₀H₁₆O₃ for this compound).
Tandem MS (MS/MS): Parent ions can be selected and fragmented to generate a detailed fragmentation spectrum. This spectrum provides structural information that can be used to identify the compound, often by comparing it to spectral libraries or through de novo interpretation. tmiclinode.com
Given that this compound is not a common metabolite, its identification would likely rely on the accurate mass measurement of its molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) and careful interpretation of its MS/MS fragmentation pattern to confirm the presence and location of the hydroxyl, carboxyl, and alkyne functional groups.
Method Validation for Accuracy, Precision, and Sensitivity
The establishment of reliable analytical methods for the detection and quantification of specific chemical compounds is foundational to research and quality control. For this compound, while it falls into the broader class of hydroxy fatty acids, specific validated analytical methodologies are not extensively detailed in the current scientific literature. However, the principles of method validation are universal, and the procedures for ensuring accuracy, precision, and sensitivity would follow established guidelines for the analysis of organic and hydroxy acids. researchgate.netgavinpublishers.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that the measurements made are both reliable and reproducible. gavinpublishers.comikev.org
Accuracy
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ikev.orgijcmas.com It is a measure of the systematic error of a method. For quantitative analysis of a compound like this compound, accuracy is typically determined through recovery studies. ijcmas.com This involves adding a known amount of a pure reference standard of the analyte to a sample matrix (spiking) and then analyzing the spiked sample. ijcmas.com The percentage of the analyte that is recovered by the analytical method is calculated to assess accuracy. gavinpublishers.com According to international guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). asean.org For many applications, recovery values between 85% and 115% are considered acceptable, though this can vary depending on the complexity of the matrix and the concentration of the analyte. researchgate.net
Precision
Precision is the measure of the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ikev.org It is a measure of random error and is usually expressed as the relative standard deviation (RSD) of a series of measurements. apiservices.biz Validation of precision considers two levels:
Repeatability: This expresses the precision under the same operating conditions over a short interval of time (intra-assay precision). ikev.org It is typically assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. asean.org
Intermediate Precision: This expresses the variations within a single laboratory, such as on different days, with different analysts, or with different equipment. ikev.org
A low RSD value indicates high precision. For the assay of a major component, a typical acceptance criterion for precision is an RSD of less than 2%. ikev.org
Sensitivity
The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). apiservices.biz
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. apiservices.biz
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. scielo.br A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. scielo.br For a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound, the LOD and LOQ would be determined by injecting progressively more dilute solutions of a reference standard until these S/N ratios are achieved.
The table below summarizes the typical parameters and general acceptance criteria for validating an analytical method for a chemical compound.
| Parameter | Description | Common Method of Assessment | General Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value. | Spike recovery studies at 3 concentration levels (e.g., 80%, 100%, 120% of expected concentration). | Mean recovery of 98-102% for drug substance; 85-115% may be acceptable for complex matrices. |
| Precision | |||
| Repeatability | Precision over a short time, with the same analyst and equipment. | Minimum of 6 replicates at 100% concentration or 9 replicates over the specified range. | RSD ≤ 2% |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts or equipment. | Analysis on different days, by different analysts, etc. | RSD ≤ 3% |
| Sensitivity | |||
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) or calculation from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-Noise Ratio (S/N) or calculation from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 10:1 |
Mechanistic Investigations of Biological Activities and Molecular Targets Pre Clinical Focus
In Vitro Cell-Based Assays
There is currently a lack of published studies investigating the in vitro effects of 10-Hydroxydec-8-ynoic acid. Therefore, data regarding:
In Vivo Animal Model Studies (Mechanistic Exploration)
Similarly, there is a significant gap in the scientific literature concerning the in vivo effects of this compound.
Evaluation in Specific Disease Models:The compound has not been evaluated in animal models for inflammatory, metabolic, neurological, or other diseases to explore its potential mechanisms of action in a living organism.
Based on a comprehensive review of available scientific literature, there is no published research data corresponding to the specific biological activities and molecular interactions of the chemical compound This compound as outlined in the requested article structure.
The requested sections and subsections pertain to detailed preclinical mechanistic investigations, including tissue-specific responses, effects on cellular homeostasis, ligand-receptor binding, enzyme interactions, and biomembrane interactions. Extensive searches have not yielded any studies that would provide the necessary information to accurately and authoritatively address these topics for this compound.
Therefore, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the exclusion of hallucinatory content.
Metabolism and Pharmacokinetics of 10 Hydroxydec 8 Ynoic Acid in Model Organisms Pre Clinical
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME profile of a compound dictates its interaction with a biological system. For 10-Hydroxydec-8-ynoic acid, we can predict its likely behavior based on its key structural features.
Absorption: As a medium-chain fatty acid (MCFA), this compound is expected to be readily absorbed from the gastrointestinal tract. MCFAs can be absorbed via both passive diffusion and protein-mediated transport. nih.gov Unlike long-chain fatty acids, MCFAs can be directly absorbed into the portal vein and transported to the liver for metabolism, bypassing the lymphatic system. nih.gov The presence of the hydroxyl group may slightly increase its polarity, but it is not expected to significantly hinder its absorption.
Distribution: Following absorption, this compound would likely be distributed to various tissues, with the liver being a primary site of metabolism. nih.gov It may be transported in the bloodstream bound to albumin, a common carrier for fatty acids. Its ability to cross cellular membranes would be facilitated by its fatty acid nature, though the alkyne group might influence its interaction with specific transporters or membranes.
Metabolism: The metabolism of this compound is anticipated to be complex, involving several key pathways discussed in detail in the subsequent sections. These include β-oxidation of the fatty acid chain, oxidation of the terminal hydroxyl group, and potential modification of the alkyne bond. nih.govaocs.orgontosight.ai
Excretion: The metabolites of this compound, being more water-soluble than the parent compound, are expected to be excreted primarily in the urine. rsc.org Some elimination may also occur via the feces.
| ADME Parameter | Predicted Property for this compound | Basis of Prediction |
| Absorption | High oral bioavailability. | Properties of medium-chain fatty acids. nih.gov |
| Distribution | Primarily to the liver via portal circulation. | Typical distribution of absorbed MCFAs. nih.gov |
| Metabolism | Extensive, involving β-oxidation and cytochrome P450. | Known metabolic pathways for fatty acids, terminal alcohols, and alkynes. nih.govaocs.orgontosight.ai |
| Excretion | Primarily renal (urine). | Excretion route for water-soluble metabolites. rsc.org |
Identification and Characterization of Metabolites
The biotransformation of this compound is likely to generate a variety of metabolites through the modification of its different functional groups.
One major metabolic pathway for fatty acids with a terminal hydroxyl group is their oxidation to the corresponding dicarboxylic acid. rsc.org Therefore, a key metabolite is predicted to be dec-8-yne-1,10-dioic acid . This conversion would proceed via an aldehyde intermediate.
Furthermore, the fatty acid chain is susceptible to β-oxidation , a process that sequentially shortens the carbon chain by two-carbon units. aocs.org The presence of the alkyne bond at the C-8 position would likely halt or modify the β-oxidation process at that point. The end product of the β-oxidation of an alkyne-containing fatty acid can be an unstable propiolyl-CoA. nih.gov
The alkyne bond itself can be a target for metabolic enzymes. Cytochrome P450 enzymes are known to oxidize alkynes, which can lead to the formation of various oxygenated metabolites, including ketenes. nih.gov These reactive intermediates can then be hydrolyzed to carboxylic acids or react with cellular nucleophiles.
| Potential Metabolite | Metabolic Pathway | Significance |
| Dec-8-yne-1,10-dioic acid | Oxidation of the terminal hydroxyl group | A more water-soluble metabolite for excretion. rsc.org |
| Chain-shortened fatty acids | β-oxidation | Energy production and further metabolism. aocs.org |
| Oxygenated alkyne derivatives | Cytochrome P450-mediated oxidation | Potential for reactive intermediates and further degradation products. nih.gov |
Enzyme Systems Involved in Biotransformation (e.g., cytochrome P450, fatty acid beta-oxidation)
The metabolism of this compound is predicted to be mediated by two major enzyme systems: those involved in fatty acid β-oxidation and the cytochrome P450 (CYP) superfamily.
Fatty Acid β-oxidation: This is a core metabolic pathway for fatty acids, occurring primarily in the mitochondria. aocs.org The process involves a cycle of four enzymatic reactions that result in the shortening of the fatty acid chain and the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. libretexts.org For unsaturated fatty acids, including those with triple bonds, auxiliary enzymes such as isomerases and reductases may be required to handle the non-standard bond configuration. pharmaxchange.infoaklectures.com
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes plays a crucial role in the metabolism of a vast array of endogenous and exogenous compounds. d-nb.info In the context of this compound, CYP enzymes are likely involved in two key transformations:
Terminal Hydroxylation: While the parent compound is already hydroxylated at the 10-position, CYP enzymes from families like CYP4 are known to catalyze the ω-hydroxylation of fatty acids. cambridgemedchemconsulting.com
Alkyne Oxidation: CYP enzymes can directly oxidize the carbon-carbon triple bond. nih.gov This can lead to the formation of reactive intermediates and is a known pathway for the metabolism of various alkyne-containing drugs. nih.govnih.gov Some studies have shown that P450 can catalyze the formation of an enyne moiety.
| Enzyme System | Predicted Role in Metabolism of this compound | Key Enzymes/Pathways |
| Fatty Acid β-oxidation | Catabolism of the fatty acid chain. | Acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase. aocs.org |
| Cytochrome P450 | Oxidation of the alkyne bond and potentially further oxidation of the hydroxyl group. | CYP4 family for fatty acid hydroxylation, other CYP isoforms for alkyne oxidation. nih.govcambridgemedchemconsulting.com |
Influence of Dietary Factors and Microbiota on Metabolic Fate
The metabolic fate of this compound could be influenced by dietary components and the activity of the gut microbiota.
Structure Activity Relationship Sar Studies of 10 Hydroxydec 8 Ynoic Acid Derivatives and Analogs
Synthesis of Analogs with Modified Alkynic, Hydroxyl, or Carboxyl Moieties
The systematic exploration of the structure-activity relationships of 10-hydroxydec-8-ynoic acid would necessitate the chemical synthesis of a library of analogs. This would involve targeted modifications at its three key functional groups: the terminal alkyne, the secondary hydroxyl group, and the carboxylic acid.
Modification of the Alkynic Moiety: The terminal alkyne is a versatile functional group that can be modified through various organic reactions. For instance, the hydrogen atom of the terminal alkyne can be substituted with different groups to probe the effects of steric bulk and electronic properties. The triple bond itself could be reduced to the corresponding cis- or trans-alkene, or even to the fully saturated alkane, to investigate the role of the alkyne's rigidity and electron density on biological activity. Furthermore, the alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecular fragments. iris-biotech.de
Modification of the Hydroxyl Moiety: The secondary hydroxyl group at the C10 position is a key site for hydrogen bonding and potential metabolic transformations. Analogs could be synthesized where this hydroxyl group is oxidized to a ketone, esterified with various acyl groups to modulate lipophilicity, or etherified to introduce different alkyl or aryl substituents. The stereochemistry of the hydroxyl group could also be inverted to investigate its importance for chiral recognition by biological targets. Derivatization strategies for hydroxyl groups in fatty acids are well-established and could be readily applied. nih.gov
Modification of the Carboxyl Moiety: The carboxylic acid function is crucial for the compound's acidic nature and its potential to interact with biological targets through ionic bonds or hydrogen bonds. This group can be converted into a range of derivatives to explore the impact of modifying its acidity and polarity. Esterification with different alcohols would yield esters of varying chain lengths and steric bulk. Amidation with a selection of amines would produce amides with diverse substituents. The carboxylic acid could also be reduced to a primary alcohol or converted to other acidic functional groups to assess the specific requirement for a carboxylate. cd-bioparticles.com
Correlation Between Structural Modifications and Biological Responses
Once a library of this compound analogs has been synthesized, the next critical step is to evaluate their biological activity to establish a correlation between specific structural changes and the observed biological responses. While no specific biological activities have been extensively documented for this compound itself, studies on the related compound, (E)-10-hydroxy-2-decenoic acid (10-HDA), have shown a range of effects including antibacterial and anti-inflammatory activities. nih.govnih.gov These provide a logical starting point for screening the synthesized analogs.
A systematic biological evaluation would involve a battery of in vitro assays. For instance, to assess antibacterial properties, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of each analog would be determined against a panel of pathogenic bacteria. nih.gov For anti-inflammatory activity, assays could measure the inhibition of pro-inflammatory enzymes or the reduction of inflammatory cytokine production in cell-based models.
The resulting data would be compiled into tables to facilitate the identification of trends. For example, a table could correlate the chain length of a carboxyl ester with its antibacterial potency, or the nature of the substituent on the alkyne with its anti-inflammatory activity. These correlations form the basis of the SAR, providing insights into which structural features are essential for a particular biological effect.
Interactive Data Table: Hypothetical SAR Data for Antibacterial Activity
This table is a hypothetical example of how SAR data for analogs of this compound could be presented. The values are not based on experimental results.
| Analog | Modification | Target Bacteria | MIC (µg/mL) |
| Parent Compound | This compound | Staphylococcus aureus | 64 |
| Analog 1 | Methyl Ester (Carboxyl Mod.) | Staphylococcus aureus | 32 |
| Analog 2 | Ethyl Ester (Carboxyl Mod.) | Staphylococcus aureus | 16 |
| Analog 3 | Phenylamide (Carboxyl Mod.) | Staphylococcus aureus | >128 |
| Analog 4 | 10-Oxodec-8-ynoic acid (Hydroxyl Mod.) | Staphylococcus aureus | 128 |
| Analog 5 | 10-Acetoxydec-8-ynoic acid (Hydroxyl Mod.) | Staphylococcus aureus | 64 |
| Analog 6 | Dec-8-ynoic acid (Alkyne Mod. - Saturated) | Staphylococcus aureus | >256 |
Computational Modeling for Ligand-Target Interactions and SAR Predictions
In conjunction with synthetic efforts and biological testing, computational modeling provides a powerful tool to understand and predict the structure-activity relationships of this compound and its analogs at a molecular level. These in silico methods can rationalize observed SAR trends and guide the design of new, more potent analogs.
If a specific biological target for this compound is identified, molecular docking studies can be performed. This involves computationally placing the parent compound and its analogs into the three-dimensional structure of the target's binding site. The docking simulations would predict the preferred binding pose of each ligand and estimate the strength of the interaction, often expressed as a docking score. These scores can then be correlated with the experimentally determined biological activities to build a predictive SAR model.
Pharmacophore modeling is another valuable computational approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. By analyzing a set of active analogs, a pharmacophore model can be generated for this compound. This model can then be used to virtually screen large compound libraries to identify new potential leads or to guide the design of novel analogs that better fit the pharmacophoric features.
Potential Research Applications of 10 Hydroxydec 8 Ynoic Acid
Future Research Directions and Unanswered Questions
Elucidating Comprehensive Biological Roles and Pathways
Current research has linked 10-HDA to a variety of health benefits, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-diabetic effects. mdpi.comapipharma.comncats.io However, the precise molecular mechanisms and signaling pathways underlying many of these activities are not fully understood. Future research should focus on:
Receptor Identification and Downstream Signaling: While 10-HDA is known to interact with TRPA1 and TRPV1 receptors and inhibit histone deacetylases (HDACs), a complete picture of its molecular targets is lacking. ncats.ionih.gov Identifying specific receptors and elucidating the subsequent intracellular signaling cascades (e.g., MAPK, STAT3, NF-κB) will be crucial. researchgate.net Studies have shown that 10-HDA can modulate pathways like PI3K/AKT/GSK3β to improve glucose metabolism and extend lifespan in model organisms like C. elegans through dietary restriction and TOR signaling. nih.govrsc.org Deeper investigation into these and other pathways will clarify its systemic effects.
Structure-Activity Relationship: The unique structure of 10-HDA, with its α,β-unsaturation and terminal hydroxyl group, is key to its bioactivity. researchgate.net Systematic studies modifying this structure could reveal which functional groups are essential for specific biological effects. For instance, comparing the activities of 10-HDA with its saturated counterpart, 10-hydroxydecanoic acid (10-HDAA), has already shown differences in their effects on skin moisturization, with 10-HDA increasing filaggrin and amino acid content while 10-HDAA does not. mdpi.com
Therapeutic Potential in Disease Models: While preliminary studies are promising, more extensive research using preclinical animal models for various diseases (e.g., neurodegenerative disorders, metabolic syndrome, specific cancers) is needed to validate the therapeutic potential of 10-HDA. researchgate.net
Exploration of Novel Organismal Sources and Biosynthetic Routes
Currently, 10-HDA is almost exclusively associated with royal jelly produced by honeybees (Apis mellifera). researchgate.net This limited natural sourcing presents a bottleneck for its large-scale production.
Screening for New Natural Sources: A systematic screening of secretions from other insect species or even microbial sources could potentially identify novel producers of 10-HDA or similar bioactive fatty acids.
Unraveling the Complete Biosynthesis in Honeybees: The biosynthesis of 10-HDA in the mandibular glands of worker bees is thought to begin with stearic acid, which is then hydroxylated and shortened via β-oxidation. mdpi.com Key enzymes, such as the P450 enzyme CYP6AS8, have been implicated in the hydroxylation step. mdpi.com However, the complete enzymatic cascade, including the specific desaturase that introduces the double bond, remains to be fully characterized. mdpi.com A detailed understanding of this pathway is essential for biotechnological production efforts.
| Key Step in 10-HDA Biosynthesis | Putative Enzyme/Process | Reference |
| Precursor Synthesis | Fatty Acid Synthesis (FAS) from acetyl-CoA | mdpi.com |
| ω-hydroxylation of Stearic Acid | Cytochrome P450 (CYP6AS8) | mdpi.com |
| Chain Shortening | β-oxidation | mdpi.com |
| Desaturation | Desaturase (uncharacterized) | mdpi.com |
Development of Sustainable Production Methods
The high demand and complex extraction process from royal jelly make the natural supply of 10-HDA costly and unsustainable. acs.orgnih.gov Developing alternative production methods is a key research priority.
Optimization of Microbial Cell Factories: Significant progress has been made in producing 10-HDA in engineered microorganisms like Escherichia coli. nih.govexlibrisgroup.comnih.gov These strategies often involve a two-step process: converting a precursor like decanoic acid to trans-2-decenoic acid, followed by terminal hydroxylation using engineered P450 enzymes. acs.orgnih.gov Future work should focus on consolidating this into a one-step process, improving titers, and optimizing fermentation conditions for industrial-scale production. nih.gov Recent efforts have achieved yields of up to 486.5 mg/L through whole-cell catalysis. acs.orgnih.gov
Cell-Free Enzymatic Synthesis: As an alternative to whole-cell systems, developing a cell-free enzymatic cascade could offer higher purity and easier product recovery. This would require the efficient production and stabilization of all necessary enzymes in the biosynthetic pathway.
Green Chemistry Synthesis: While several chemical synthesis routes exist, often starting from precursors like 1,8-octanediol (B150283) or oleic acid, they can involve harsh conditions and low yields. acgpubs.orgresearchgate.netgoogle.com Future research should focus on developing more environmentally friendly and efficient "green chemistry" approaches.
| Production Method | Current Status | Future Direction |
| Natural Extraction | Primary source, but costly and limited supply. nih.gov | Improve extraction efficiency; explore other natural sources. |
| Chemical Synthesis | Multi-step routes exist, but often with low yields and harsh conditions. researchgate.netgoogle.com | Develop "green" synthesis methods with higher efficiency. |
| Microbial Fermentation | Engineered E. coli can produce 10-HDA; yields are improving. acs.orgnih.gov | Strain improvement, pathway optimization for one-step synthesis, scale-up. |
Integration with Omics Technologies for Systems-Level Understanding
The application of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain a holistic, systems-level understanding of 10-HDA's effects.
Metabolomic and Lipidomic Profiling: Untargeted metabolomics and lipidomics can be used to identify the global changes in cellular metabolism in response to 10-HDA treatment. rsc.org This can reveal novel biomarkers of its activity and uncover previously unknown affected pathways. Such approaches have already been used to identify markers in royal jelly and to study the impact of dietary fatty acids on 10-HDA biosynthesis in bees. mdpi.comrsc.org
Transcriptomics and Proteomics: Analyzing changes in gene (RNA-seq) and protein expression after 10-HDA exposure can help build a comprehensive picture of its mechanism of action. nih.gov Proteomic analyses have already suggested that 10-HDA may protect vascular smooth muscle cells by rescuing protein and energy metabolism pathways. nih.gov
Integrated Multi-Omics Analysis: The ultimate goal is to integrate data from multiple omics platforms. This approach can create detailed models of how 10-HDA influences cellular networks, connecting its initial molecular interactions to the ultimate physiological outcomes. This will be invaluable for understanding its role in complex processes like aging and metabolic regulation. nih.govnih.gov
By pursuing these future research directions, the scientific community can address the critical unanswered questions surrounding 10-HDA, paving the way for its effective use in medicine, wellness, and biotechnology.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 10-Hydroxydec-8-ynoic acid with high yield and purity?
- Methodological Answer : Optimize synthesis using selective alkyne hydration and hydroxylation protocols. Key steps include:
- Catalyst selection : Use transition metal catalysts (e.g., palladium or ruthenium) to ensure regioselective addition of hydroxyl groups at the 10th carbon .
- Purification : Employ reverse-phase HPLC to separate isomers, as the compound’s structural analogs (e.g., 10-Hydroxydecanoic acid) often require rigorous chromatographic separation due to polarity differences .
- Validation : Confirm purity via -NMR (e.g., characteristic triplet for terminal alkyne protons at δ 2.1–2.3 ppm) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and computational techniques:
- Spectroscopy : Use -NMR to identify the alkyne carbon (δ 70–85 ppm) and hydroxylated carbon (δ 60–70 ppm). Compare with reference data for 10-Hydroxydecanoic acid (CAS 1679-53-4) to identify deviations caused by the alkyne group .
- Computational modeling : Perform DFT calculations to predict IR stretching frequencies (e.g., O-H stretch at ~3200 cm) and compare with experimental FTIR results .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer :
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the alkyne group and degradation of the carboxylic acid moiety .
- Compatibility testing : Assess reactivity with common solvents (e.g., DMSO may induce thiol-alkyne "click" reactions) and avoid strong acids/oxidizing agents .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Systematic replication : Reproduce studies using standardized protocols (e.g., cell lines, exposure times) to isolate variables causing discrepancies. For example, conflicting cytotoxicity results may arise from differences in cell permeability due to the compound’s amphiphilic nature .
- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity across studies, focusing on variables like solvent choice (DMSO vs. ethanol) and concentration gradients .
Q. What advanced techniques are suitable for elucidating the mechanism of action of this compound in lipid metabolism?
- Methodological Answer :
- Isotopic labeling : Synthesize -labeled analogs to track metabolic incorporation into lipid bilayers via LC-MS/MS .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity for lipid-modifying enzymes (e.g., phospholipase A2) and correlate with in vitro activity .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids and proteins.
- Detection : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM) for the m/z transition 185.1 → 123.1 (quantifier ion) and 185.1 → 95.0 (qualifier ion) to enhance specificity .
Q. What computational approaches are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model solvation behavior in aqueous and lipid environments to predict partition coefficients (logP) .
- QSAR modeling : Train models using analogs (e.g., 10-Hydroxydecanoic acid) to estimate toxicity endpoints (e.g., LD) and optimize substituent groups .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting thermochemical data for this compound?
- Methodological Answer :
- Reference standards : Cross-validate enthalpy of formation (ΔfH°) data using high-purity samples and bomb calorimetry, comparing results with structurally similar compounds (e.g., ΔfH° = -897 kJ/mol for 10-Hydroxydecanoic acid ).
- Error analysis : Identify systematic errors (e.g., impurity contributions) using DSC-TGA to assess decomposition pathways during measurement .
Tables
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 184.26 g/mol | |
| logP (Predicted) | 2.8 ± 0.3 (DFT) | |
| Stability in DMSO | Stable ≤ 48 hrs at 4°C | |
| Key NMR Shifts | δ 2.15 (alkyne), δ 3.60 (OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
